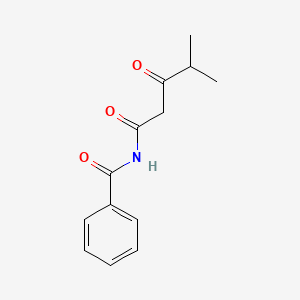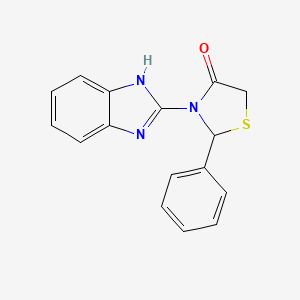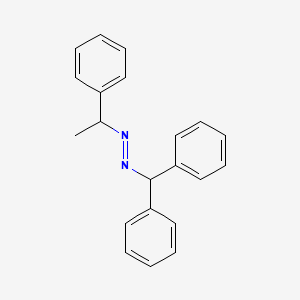
3,4,5-Tribromo-6-hydroxy-2,6-dimethylcyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Tribromo-6-hydroxy-2,6-dimethylcyclohexa-2,4-dien-1-one is an organic compound with the molecular formula C8H7Br3O2 It is characterized by the presence of three bromine atoms, a hydroxyl group, and two methyl groups attached to a cyclohexa-2,4-dien-1-one ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tribromo-6-hydroxy-2,6-dimethylcyclohexa-2,4-dien-1-one typically involves the bromination of 6-hydroxy-2,6-dimethylcyclohexa-2,4-dien-1-one. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require precise control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5-Tribromo-6-hydroxy-2,6-dimethylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Electrophilic substitution: The bromine atoms can be replaced by other electrophiles under suitable conditions.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Bromination: Bromine (Br2), N-bromosuccinimide (NBS)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Electrophilic substitution: Substituted derivatives with different electrophiles.
Oxidation: Formation of carbonyl compounds.
Reduction: De-brominated or de-hydroxylated products.
Wissenschaftliche Forschungsanwendungen
3,4,5-Tribromo-6-hydroxy-2,6-dimethylcyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,4,5-Tribromo-6-hydroxy-2,6-dimethylcyclohexa-2,4-dien-1-one involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The bromine atoms and hydroxyl group play a crucial role in its reactivity, allowing it to form covalent bonds with various biomolecules. The compound’s ability to undergo electrophilic substitution and oxidation-reduction reactions enables it to modulate biological pathways and exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,6-Tribromo-3-hydroxybenzoic acid
- 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde
- 6,6-Dimethylcyclohexa-2,4-dien-1-one
Uniqueness
3,4,5-Tribromo-6-hydroxy-2,6-dimethylcyclohexa-2,4-dien-1-one is unique due to the specific arrangement of bromine atoms and the presence of both hydroxyl and methyl groups on the cyclohexa-2,4-dien-1-one ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
84700-75-4 |
|---|---|
Molekularformel |
C8H7Br3O2 |
Molekulargewicht |
374.85 g/mol |
IUPAC-Name |
3,4,5-tribromo-6-hydroxy-2,6-dimethylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C8H7Br3O2/c1-3-4(9)5(10)6(11)8(2,13)7(3)12/h13H,1-2H3 |
InChI-Schlüssel |
LSBIINZTPUDMSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(C1=O)(C)O)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3,5-Dichloro-4-(diethylamino)phenyl]ethan-1-one](/img/structure/B14425309.png)

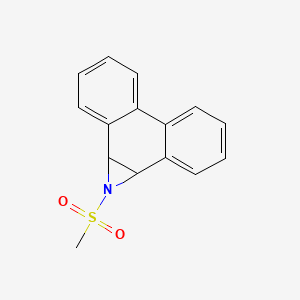
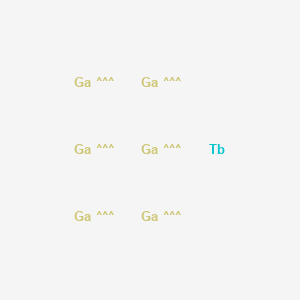
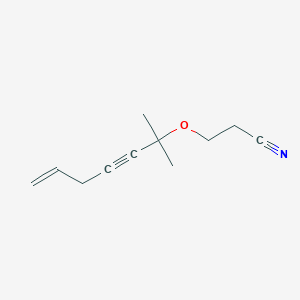

![N-[4-(Diethylamino)phenyl]-2-hydroxypiperidine-1-carboxamide](/img/structure/B14425372.png)
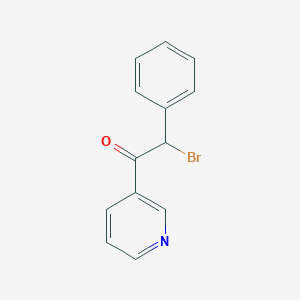
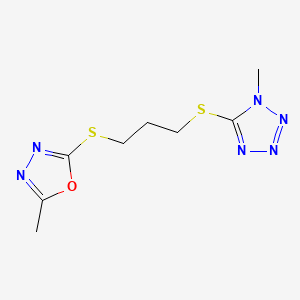
![2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one](/img/structure/B14425380.png)

